molecular formula C12H15ClN2O3 B5720938 4-chloro-2-nitro-N-(pentan-3-yl)benzamide

4-chloro-2-nitro-N-(pentan-3-yl)benzamide

Cat. No.: B5720938
M. Wt: 270.71 g/mol
InChI Key: RMYALZYEOHJWEE-UHFFFAOYSA-N
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Description

4-chloro-2-nitro-N-(pentan-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position, a nitro group at the 2-position, and a pentan-3-yl substituent on the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-nitro-N-(pentan-3-yl)benzamide typically involves the following steps:

    Nitration: The nitration of 4-chlorobenzamide is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Alkylation: The nitrated product is then subjected to alkylation with pentan-3-ylamine under basic conditions to form the desired compound.

The reaction conditions for these steps include maintaining low temperatures during nitration to control the reaction rate and prevent over-nitration. The alkylation step is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-nitro-N-(pentan-3-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 4-chloro-2-amino-N-(pentan-3-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-nitrobenzoic acid and pentan-3-ylamine.

Scientific Research Applications

4-chloro-2-nitro-N-(pentan-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group and the benzamide moiety can also participate in binding interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-nitroaniline: Similar structure but lacks the benzamide moiety.

    4-chloro-3-nitro-N-(pentan-2-yl)benzamide: Similar structure with a different position of the nitro group and alkyl substituent.

    4-chloro-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of the benzamide moiety.

Uniqueness

4-chloro-2-nitro-N-(pentan-3-yl)benzamide is unique due to the specific combination of functional groups and substituents, which confer distinct chemical and biological properties. The presence of the nitro and chloro groups allows for diverse chemical reactivity, while the pentan-3-yl substituent provides steric and electronic effects that influence its interactions with molecular targets.

Properties

IUPAC Name

4-chloro-2-nitro-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-3-9(4-2)14-12(16)10-6-5-8(13)7-11(10)15(17)18/h5-7,9H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYALZYEOHJWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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